![molecular formula C15H10N2O2 B1598151 2-phenylquinoxaline-5-carboxylic Acid CAS No. 904813-44-1](/img/structure/B1598151.png)
2-phenylquinoxaline-5-carboxylic Acid
Overview
Description
2-phenylquinoxaline-5-carboxylic acid is an organic compound with the chemical formula C15H10N2O2. It has a molecular weight of 250.25 g/mol .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation, nitration, diazotization, alkylation, addition, and cyclization . Another approach involves the synthesis of quinoxaline derivatives via intramolecular cyclization of N-substituted aromatic O-diamines .Molecular Structure Analysis
The molecular formula of 2-phenylquinoxaline-5-carboxylic acid is C15H10N2O2 . The structure consists of a quinoxaline core with a phenyl group at the 2-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
Quinoxalines can undergo a variety of reactions. For example, they can undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . They can also participate in various synthetic strategies for the construction of quinoxaline macrocycles .Scientific Research Applications
Antimicrobial Applications
2-phenylquinoxaline-5-carboxylic Acid: and its derivatives have shown significant promise as antimicrobial agents. They exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. The structural moiety of quinoxaline is particularly effective in combating infectious diseases, which is crucial in the context of emerging drug-resistant strains .
Cancer Therapeutics
Quinoxaline derivatives are being explored for their potential use in cancer treatment. They can be designed to target specific cancerous cells, minimizing damage to healthy cells. The cytotoxic properties of certain quinoxaline compounds have been demonstrated to be effective against various cancer cell lines, offering a pathway for the development of new oncology drugs .
Antiviral Agents
In the wake of global health crises like the COVID-19 pandemic, quinoxaline derivatives have gained attention for their antiviral capabilities. They can be synthesized using green chemistry approaches, making them not only effective but also environmentally friendly and cost-effective antiviral agents .
Agricultural Chemistry
Quinoxaline compounds have applications in agricultural chemistry as well. They can be used to treat plant viruses, offering a method to protect crops from viral infections and improve agricultural yield. This application is particularly relevant for ensuring food security in the face of climate change and increasing global population .
Neurological Disorders
Research has indicated that quinoxaline derivatives may have therapeutic benefits for treating neurological disorders such as schizophrenia. By interacting with neurotransmitter receptors, these compounds can potentially modulate neural activity and provide relief from symptoms associated with these conditions .
Green Chemistry Synthesis
The synthesis of quinoxaline derivatives aligns with the principles of green chemistry. Researchers have developed methods to synthesize these compounds in a manner that reduces waste, uses less hazardous chemical syntheses, and is more energy-efficient. This approach not only benefits the environment but also reduces the cost of drug development .
Mechanism of Action
While the specific mechanism of action for 2-phenylquinoxaline-5-carboxylic acid is not mentioned in the search results, quinoxaline derivatives are known to exhibit a wide range of biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
properties
IUPAC Name |
2-phenylquinoxaline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)16-9-13(17-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPLSWNVQCOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378021 | |
Record name | 2-phenylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylquinoxaline-5-carboxylic Acid | |
CAS RN |
904813-44-1 | |
Record name | 2-Phenyl-5-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904813-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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